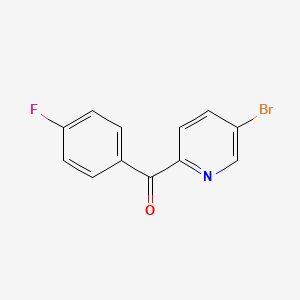
Bis(4-fluorobenzoyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-fluorobenzoyl) peroxide is an organic compound with the molecular formula C14H8F2O4. It is a type of peroxide that contains two 4-fluorobenzoyl groups. This compound is known for its applications in polymer chemistry and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-fluorobenzoyl) peroxide can be synthesized through the reaction of 4-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Preparation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Formation of this compound: The 4-fluorobenzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as pyridine or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-fluorobenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Oxidation: The peroxide can oxidize other compounds by transferring oxygen atoms.
Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) can be used in the presence of this compound to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products may include alcohols, ketones, or carboxylic acids .
Applications De Recherche Scientifique
Bis(4-fluorobenzoyl) peroxide has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as an initiator for the polymerization of various monomers to form polymers with specific properties.
Material Science: The compound is used in the synthesis of hyperbranched polymers and other advanced materials.
Biomedical Research: Its ability to generate free radicals makes it useful in studies related to oxidative stress and its effects on biological systems.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials that require controlled polymerization processes.
Mécanisme D'action
The primary mechanism of action of bis(4-fluorobenzoyl) peroxide involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in organic molecules. The molecular targets and pathways involved depend on the specific reactions and substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the fluorine atoms.
Dibenzoyl Peroxide: Another similar compound used in polymer chemistry and as a bleaching agent.
Uniqueness
Bis(4-fluorobenzoyl) peroxide is unique due to the presence of fluorine atoms, which can influence its reactivity and the properties of the resulting products. The fluorine atoms can enhance the stability of the compound and affect its interactions with other molecules .
Propriétés
Numéro CAS |
582-92-3 |
|---|---|
Formule moléculaire |
C14H8F2O4 |
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
(4-fluorobenzoyl) 4-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
Clé InChI |
TYKGVIDLNFGKOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
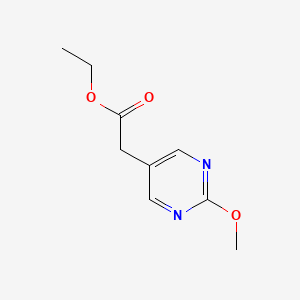
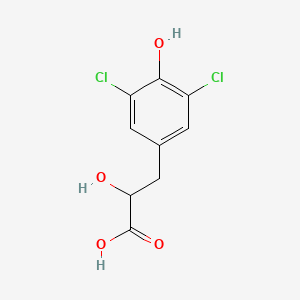
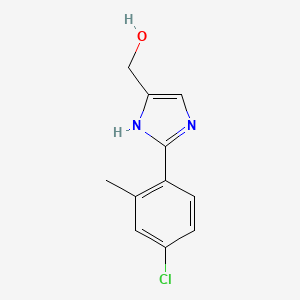

![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)

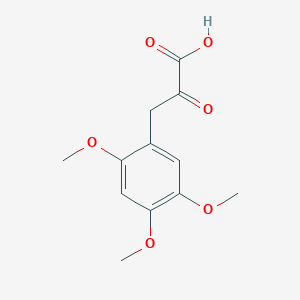
![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

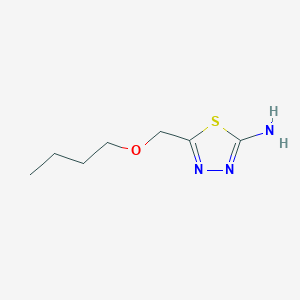
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)

